4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)morpholine is a heterocyclic compound that features a pyrazole ring fused with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with morpholine under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbonyl-morpholine linkage .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can modify the pyrazole ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole core but lacks the morpholine moiety.
3-Methyl-1-phenyl-1H-pyrazole-5-amine: Similar pyrazole structure with an amine group instead of the carbonyl-morpholine linkage.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a substituted pyrazole ring with different aromatic substituents.
Uniqueness
4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)morpholine is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-14(15(19)18-7-9-20-10-8-18)11-13(16-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJHWCGMWZRZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.